N-[(2-methoxyphenyl)carbamothioyl]-2-phenoxyacetamide
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Overview
Description
N-[(2-methoxyphenyl)carbamothioyl]-2-phenoxyacetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a carbamothioyl group, and a phenoxyacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)carbamothioyl]-2-phenoxyacetamide typically involves the reaction of 2-methoxyphenyl isocyanate with 2-phenoxyacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, including specific temperature and pressure settings, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reaction time to achieve consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)carbamothioyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can lead to a variety of substituted products, depending on the nature of the substituent introduced .
Scientific Research Applications
N-[(2-methoxyphenyl)carbamothioyl]-2-phenoxyacetamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)carbamothioyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
N-[(2-methoxyphenyl)carbamothioyl]-2-phenoxyacetamide can be compared with other similar compounds, such as:
N-[(2-methoxyphenyl)carbamothioyl]-2-nitrobenzamide: This compound has a similar structure but includes a nitro group, which imparts different chemical and biological properties.
Methyl 2-[methyl(4-pyridinyl)carbamothioylthio]propionate: This compound has a similar carbamothioyl group but differs in its overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)carbamothioyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-20-14-10-6-5-9-13(14)17-16(22)18-15(19)11-21-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXPGHQSZOBFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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